molecular formula C26H23N3O3 B1177971 LENOGRASTIM CAS No. 135968-09-1

LENOGRASTIM

货号: B1177971
CAS 编号: 135968-09-1
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lenograstim is a glycosylated recombinant form of human granulocyte colony-stimulating factor. It is primarily used as an immunostimulating agent to reduce the duration of neutropenia in patients undergoing bone marrow transplantation or cytotoxic chemotherapy. This compound is also employed to mobilize hematopoietic stem cells in healthy donors .

作用机制

Target of Action

Lenograstim is a recombinant human granulocyte-colony stimulating factor (rhG-CSF) that belongs to the cytokine group of biologically active proteins . Its primary target is the granulocyte colony-stimulating factor receptor (G-CSF receptor) found on neutrophils .

Mode of Action

This compound interacts with its target, the G-CSF receptor, to stimulate the production, maturation, and activation of neutrophils . This interaction results in an increase in peripheral neutrophil counts , which are essential for the body’s defense against infections.

Biochemical Pathways

The binding of this compound to the G-CSF receptor triggers a cascade of intracellular signaling pathways that lead to the proliferation and differentiation of neutrophil precursors and the activation of mature neutrophils . These pathways also stimulate the mobilization of hematopoietic stem cells in the bone marrow .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in patients with nonmyeloid malignancies and in healthy volunteers . The mean apparent elimination half-life of this compound following repeat administration is approximately 3.7 hours . This compound demonstrates dose- and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in neutrophil counts and a decrease in the severity of infections in patients with non-myeloid malignancy who have undergone bone marrow transplantation or treatment with established cytotoxic chemotherapy . This compound also mobilizes peripheral blood progenitor cells (PBPCs) to accelerate hematopoietic recovery by infusion of such cells, after myelosuppressive or myeloablative therapy .

Action Environment

Environmental factors such as oxidation, pH, temperature, agitation, and repeated freeze-thaw cycles can influence the stability and efficacy of this compound . This compound has been found to be relatively more stable than Filgrastim (non-glycosylated recombinant human granulocyte colony-stimulating factor) under these stress conditions, which is attributed to the effect of glycosylation .

生化分析

Biochemical Properties

Lenograstim is a glycoprotein that contains approximately 4% O-glycosides, contributing to its stability and resistance to degradation. The carbohydrate chain in this compound helps prevent polymerization due to pH changes and denaturation at elevated temperatures . This compound interacts with the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of neutrophil precursor cells, promoting their proliferation, differentiation, and survival . This interaction is essential for the regulation and enhancement of neutrophil functions.

Cellular Effects

This compound significantly impacts various cell types and cellular processes. It primarily influences neutrophil precursor cells by binding to the G-CSFR, leading to their proliferation and differentiation into mature neutrophils . Additionally, this compound enhances the functions of mature neutrophils, including their ability to combat infections. It also affects cell signaling pathways, gene expression, and cellular metabolism by activating the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the G-CSFR on neutrophil precursor cells. This binding activates the JAK-STAT signaling pathway, leading to the phosphorylation and activation of STAT proteins. These activated STAT proteins translocate to the nucleus, where they promote the transcription of genes involved in cell proliferation, differentiation, and survival . This compound also enhances the expression of anti-apoptotic proteins, contributing to the survival of neutrophil precursor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and resistance to degradation over time. The glycosylation of this compound contributes to its stability, preventing denaturation and polymerization . Long-term studies have demonstrated that this compound maintains its efficacy in stimulating neutrophil production and function over extended periods. The stability and activity of this compound can be influenced by storage conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively stimulates neutrophil production without significant adverse effects . At higher doses, this compound can cause bone pain and other adverse effects due to excessive neutrophil proliferation . Threshold effects have been observed, where a minimum dose is required to achieve a significant increase in neutrophil counts .

Metabolic Pathways

This compound is involved in metabolic pathways related to neutrophil production and function. It interacts with enzymes and cofactors involved in the JAK-STAT signaling pathway, leading to the activation of genes responsible for cell proliferation and survival . This compound also affects metabolic flux and metabolite levels by enhancing the production and function of neutrophils .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the G-CSFR. Upon binding to the receptor, this compound is internalized and transported to the nucleus, where it exerts its effects on gene expression . This compound’s distribution within tissues is influenced by its glycosylation, which enhances its stability and prevents degradation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and nucleus of neutrophil precursor cells. The glycosylation of this compound plays a role in its targeting to specific cellular compartments, ensuring its stability and activity . This compound’s interaction with the G-CSFR and subsequent activation of the JAK-STAT signaling pathway are crucial for its subcellular localization and function .

准备方法

Synthetic Routes and Reaction Conditions: Lenograstim is produced using recombinant DNA technology in Chinese Hamster Ovary cells. The gene encoding human granulocyte colony-stimulating factor is inserted into the cells, which then express the protein. The protein is subsequently harvested and purified .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Chinese Hamster Ovary cells. The cells are cultured in bioreactors under controlled conditions to optimize the yield of the protein. After fermentation, the protein is extracted, purified, and formulated into a pharmaceutical product .

化学反应分析

Types of Reactions: Lenograstim, being a protein, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

    Oxidation: Oxidative stress can lead to the oxidation of amino acid residues, affecting the protein’s stability and function.

    Reduction: Disulfide bonds within the protein can be reduced, altering its tertiary structure.

    Substitution: Post-translational modifications such as glycosylation can involve the substitution of specific amino acid residues with carbohydrate moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other reactive oxygen species.

    Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.

    Substitution: Enzymatic processes involving glycosyltransferases.

Major Products Formed:

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced disulfide bonds.

    Substitution: Glycosylated protein forms.

科学研究应用

Lenograstim has a wide range of applications in scientific research:

相似化合物的比较

生物活性

Lenograstim, a glycosylated recombinant form of human granulocyte colony-stimulating factor (G-CSF), plays a critical role in hematopoiesis by stimulating the production and activation of neutrophils. This article explores its biological activity, including mechanisms of action, clinical applications, comparative efficacy, and relevant case studies.

This compound acts primarily as an agonist for the granulocyte colony-stimulating factor receptor (G-CSFR), promoting the proliferation and differentiation of hematopoietic progenitor cells into neutrophils. This process is crucial for enhancing the body’s immune response, particularly after chemotherapy or bone marrow transplantation.

  • Increased Neutrophil Production : this compound significantly accelerates neutrophil recovery post-chemotherapy, reducing the incidence of infections and shortening hospital stays .
  • Stem Cell Mobilization : It facilitates the mobilization of peripheral blood progenitor cells (PBPCs), which are vital for autologous stem cell transplantation .

Clinical Applications

This compound is primarily used in the following clinical contexts:

  • Chemotherapy-Induced Neutropenia : It is effective in preventing febrile neutropenia in patients undergoing myelosuppressive chemotherapy, particularly in breast cancer and small cell lung cancer cases .
  • Bone Marrow Transplantation : this compound aids in neutrophil recovery after bone marrow transplants and enhances PBPC mobilization for transplantation .

Comparative Efficacy

Numerous studies have compared this compound with other G-CSF preparations such as filgrastim. Key findings include:

  • Potency : this compound is approximately 27% more potent than filgrastim on a weight-for-weight basis. Specifically, 1 μg of this compound is equivalent to about 127,750 units of activity compared to 100,000 units for filgrastim .
  • Clinical Trials : A randomized trial showed that this compound resulted in a higher median number of CD34+ cells mobilized compared to filgrastim, although both were administered at a standard dose of 10 μg/kg for PBSC mobilization .

Table 1: Comparative Efficacy of this compound vs. Filgrastim

ParameterThis compound (10 μg/kg)Filgrastim (10 μg/kg)
Median CD34+ Cells Mobilized8.4 x 10^6/kg5.8 x 10^6/kg
Days of Growth Factor Administered12 days13 days
Efficacy in Neutrophil RecoveryHigherStandard

Study on Mobilization Efficacy

A prospective randomized clinical trial evaluated the efficacy of this compound against filgrastim and molgramostim in mobilizing PBPCs. The study included 103 patients undergoing various chemotherapy regimens. Results indicated that all three agents were effective; however, this compound demonstrated a statistically significant reduction in the number of days required for growth factor administration, particularly in chemonaive patients .

Bone Marrow vs. Blood Cell Transplantation

A study comparing allogeneic blood cell transplantation (BCT) with bone marrow transplantation (BMT) revealed that BCT facilitated quicker hematologic recovery with fewer transfusions needed post-transplantation. Patients receiving this compound in conjunction with BCT achieved faster recovery times for both platelet and neutrophil counts compared to those undergoing BMT .

属性

CAS 编号

135968-09-1

分子式

C26H23N3O3

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。